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Introduction

2,4-Difluoro-5-methylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a
crucial building block in advanced chemical synthesis.[1] Its strategic importance is most
pronounced in the fields of pharmaceutical and agrochemical research, where the incorporation
of fluorine atoms into organic molecules is a widely recognized strategy for enhancing
metabolic stability, bioavailability, and binding affinity of active compounds.[1][2][3] The
presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on
the benzaldehyde scaffold creates a unique electronic and steric environment. This substitution
pattern significantly influences the reactivity of the aldehyde functional group and the aromatic
ring, making it a versatile intermediate for constructing complex molecular architectures.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical
properties of 2,4-Difluoro-5-methylbenzaldehyde, offering both compiled data and field-
proven experimental methodologies. The content herein is designed to equip researchers,
medicinal chemists, and drug development professionals with the foundational knowledge
required to effectively utilize this compound in their synthetic and research endeavors.
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Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific
research. The fundamental identifiers and structural representation of 2,4-Difluoro-5-
methylbenzaldehyde are summarized below.

N | | Identifi

Identifier Value

IUPAC Name 2,4-difluoro-5-methylbenzaldehyde[1]

CAS Number 315204-36-5[1][4][6]

Molecular Formula CsHeF20[1][4][6]

Molecular Weight 156.13 g/mol [1][6]

nehl InChl=1S/C8H6F20/c1-5-2-6(4-11)8(10)3-
7(5)9/h2-4H,1H3[1][7][8]

InChlKey LYSSOMVTHYLRAM-UHFFFAOYSA-N[1][7][8]

SMILES CC1=CC(=C(C=C1F)F)C=0[7]

Molecular Structure and Key Features

The structure of 2,4-Difluoro-5-methylbenzaldehyde is characterized by a benzene ring
substituted with an aldehyde group, two fluorine atoms, and a methyl group. The strategic
placement of these substituents dictates its chemical behavior.

Caption: 2D structure of 2,4-Difluoro-5-methylbenzaldehyde.

Physicochemical Properties

The physical state, solubility, and other core properties of a compound are critical determinants
of its handling, reaction conditions, and formulation potential.

Summary of Properties
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Property Value | Description Source(s)

White, low-melting solid. May
Physical Form also be encountered as a [4]

liquid.

Near ambient temperature.

Melting Point Specific value not reported in [4]
literature.
Boiling Point Not reported in literature.

Expected to have good

solubility in common organic
Solubility solvents (e.g., THF, CH2Clz, [4]

Ethyl Acetate) and varying

solubility in others.

Density (Predicted) 1.241 + 0.06 g/cm3 [9]

XLogP3 (Predicted) 2.08 9]

Experimental Protocol: Melting Point Determination

Given its characterization as a "low melting solid," a precise melting point determination is
essential for assessing purity. The protocol below describes a standard, self-validating method
using a digital melting point apparatus.

Causality: The melting point range of a pure crystalline solid is narrow. Impurities depress and
broaden this range, making this a fundamental technique for purity assessment.

Methodology:

o Sample Preparation: Finely powder a small amount of 2,4-Difluoro-5-methylbenzaldehyde.
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on
a hard surface.

o Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting
point apparatus.
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Rapid Ramp (Scouting): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an
approximate melting range. Observe the sample for the first signs of liquid (onset) and when
it becomes completely liquid (clear point).

Refined Measurement: Prepare a new capillary tube. Set the apparatus to heat rapidly to a
temperature approximately 15-20 °C below the scouted onset temperature.

Slow Ramp: Once the pre-set temperature is reached, reduce the heating rate to 1-2 °C/min.
This slow ramp rate is critical for thermal equilibrium, ensuring an accurate reading.

Data Recording: Record the temperature at which the first drop of liquid appears (T1).
Record the temperature at which the last solid crystal melts (Tz). The melting point is
reported as the range Tz - Ta.

Validation: Perform the measurement in triplicate to ensure reproducibility. The results should
agree within 0.5 °C.
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Caption: Workflow for accurate melting point determination.
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Spectroscopic and Analytical Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and
purity. While specific experimental spectra for this compound are not widely published, the
expected characteristics can be reliably predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum is expected to show four distinct signals:

o Asinglet for the aldehyde proton (-CHO), typically downfield in the range of 4 9.8-10.1
ppm.

o Asinglet for the three protons of the methyl group (-CHs), expected around & 2.2-2.4 ppm.

o Two signals in the aromatic region (& 7.0-8.0 ppm) corresponding to the two aromatic
protons. The coupling patterns will be complex due to *H-'H and *H-1°F coupling.

e 13C NMR: The carbon spectrum will show 8 distinct signals. Key expected peaks include the
aldehyde carbonyl carbon (~190 ppm), four aromatic carbons (two directly attached to
fluorine showing large C-F coupling constants), and the methyl carbon (~15-20 ppm).

e 19F NMR: The fluorine NMR will display two distinct signals for the two non-equivalent
fluorine atoms, with coupling to each other and to nearby protons.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

o Aldehyde C=0 Stretch: A strong, sharp absorption band is expected in the region of 1690-
1715 cm~1. The conjugation with the aromatic ring and the electronic effects of the fluorine
substituents will influence the exact position.

o Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm~1 region.

e C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm~?, while
aliphatic C-H stretches from the methyl group will be just below 3000 cm~1. The aldehyde C-
H stretch typically shows two weak bands around 2820 cm~t and 2720 cm~1.
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o C-F Stretches: Strong absorption bands corresponding to the carbon-fluorine bonds are
expected in the 1100-1300 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

e Molecular lon (M+): In an electron ionization (EI) spectrum, the molecular ion peak would be
observed at an m/z corresponding to the molecular weight (156.13). The isotopic pattern will
be characteristic of a compound containing C, H, F, and O.

o Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of the
aldehyde proton ([M-H]*) and the loss of the entire formyl group ([M-CHO]*), which would
result in a significant peak at m/z 127.

Applications in Drug Discovery and Development

2,4-Difluoro-5-methylbenzaldehyde is not an active pharmaceutical ingredient (API) itself but
rather a high-value intermediate.[1][2] Its utility stems from the predictable and versatile
reactivity of the aldehyde group combined with the advantageous properties imparted by the
fluorinated methyl-substituted phenyl ring.

Key Roles:

» Scaffold for Heterocycle Synthesis: The aldehyde group is a perfect electrophilic handle for
condensation reactions with amines, hydrazines, and other nucleophiles to form imines,
hydrazones, and ultimately, a wide array of nitrogen-containing heterocyclic rings (e.qg.,
quinolines, pyrimidines), which are prevalent motifs in medicinal chemistry.

¢ Introduction of a Fluorinated Moiety: The 2,4-difluoro-5-methylphenyl group, when
incorporated into a larger molecule, can significantly improve its drug-like properties.[3]
Fluorine substitution is known to:

o Block Metabolic Oxidation: Fluorine atoms can block sites on the aromatic ring that are
susceptible to cytochrome P450 oxidation, thereby increasing the metabolic stability and
half-life of a drug candidate.[1]
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o Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable
electrostatic interactions (e.g., with backbone amides in a protein active site) and can
modulate the pKa of nearby functional groups, enhancing target binding.

o Improve Membrane Permeability: Strategic fluorination can increase the lipophilicity of a
molecule, which can improve its ability to cross cell membranes.
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Caption: Role as a versatile intermediate in drug discovery workflows.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

» Hazard Identification: 2,4-Difluoro-5-methylbenzaldehyde is classified as an irritant. It may
cause allergic skin reactions (H317) and serious eye irritation (H319).[6]

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

» Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any
vapors. Avoid contact with skin, eyes, and clothing.
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» Storage: The compound should be stored under an inert atmosphere (e.g., argon or
nitrogen) to prevent oxidation of the aldehyde group. Recommended storage is in a tightly
sealed container in a refrigerator at 2-8°C for short-term storage or at -20°C for long-term
stability.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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